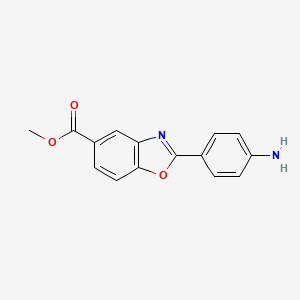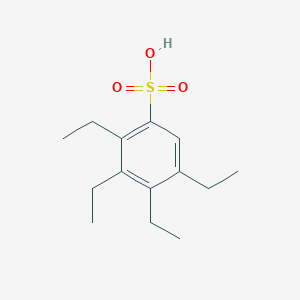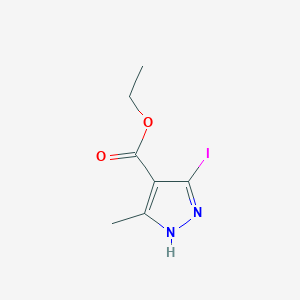
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazole core, which is known for its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate typically involves the condensation of 4-aminobenzoic acid with salicylic acid derivatives under acidic conditions, followed by esterification. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The final step involves the methylation of the carboxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to yield dihydrobenzoxazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzoxazole derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .
Aplicaciones Científicas De Investigación
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-aminophenyl)benzothiazole: Shares a similar core structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar amino group but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is unique due to its benzoxazole core, which imparts distinct chemical and biological properties. The presence of the carboxylate ester group enhances its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)10-4-7-13-12(8-10)17-14(20-13)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |
Clave InChI |
XFKLGFLTSOJFEB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)








